

maesopsin basic pharmacological profile

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Compound Focus: Maesopsin

CAS No.: 5989-16-2

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Documented Pharmacological Activities

Activity	Description / Mechanism	Experimental Model / Citation
Enzyme Inhibition	Inhibits Monoamine Oxidase A (MAO-A) , Monoamine Oxidase B (MAO-B) , and Acetylcholinesterase (AChE) [1].	<i>In vitro</i> enzyme assays [1].
Anticancer Effects	Inhibits proliferation of acute myeloid leukemia cells (OCI-AML) and certain colon cancer cell lines (e.g., SW1417, LS1034) [1] [2]. Modulates genes related to cell stress and survival (e.g., upregulates HMOX1, SRXN1) [2].	Various cancer cell lines [1] [2].
Antimicrobial Activity	Active against <i>Staphylococcus aureus</i> ; interacts with the bacterial virulence regulator AgrA protein [3].	<i>In vitro</i> antimicrobial assays and <i>in silico</i> molecular docking [3].
Anti-inflammatory & Other	A related glucoside, maesopsin 4-O-β-D-glucoside , has shown anti-arthritic and immunosuppressive activity by inhibiting proliferation of activated T-cells [2].	Preclinical models and cell-based studies [2].

Experimental Protocols from Key Studies

For researchers looking to validate or build upon these findings, here are the methodologies used in the cited literature.

1. Enzyme Inhibition Assays [1]

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **maesopsin** against MAO-A, MAO-B, and AChE.
- **Methodology:** Standard *in vitro* enzyme activity assays were conducted. The reaction rates in the presence and absence of the inhibitor (**maesopsin**) were measured to calculate the percentage of inhibition and the IC₅₀ values.
- **Key Findings:** **Maesopsin** was identified as a natural product with notable inhibitory activity against all three enzymes.

2. Assessment of Anticancer Activity [2]

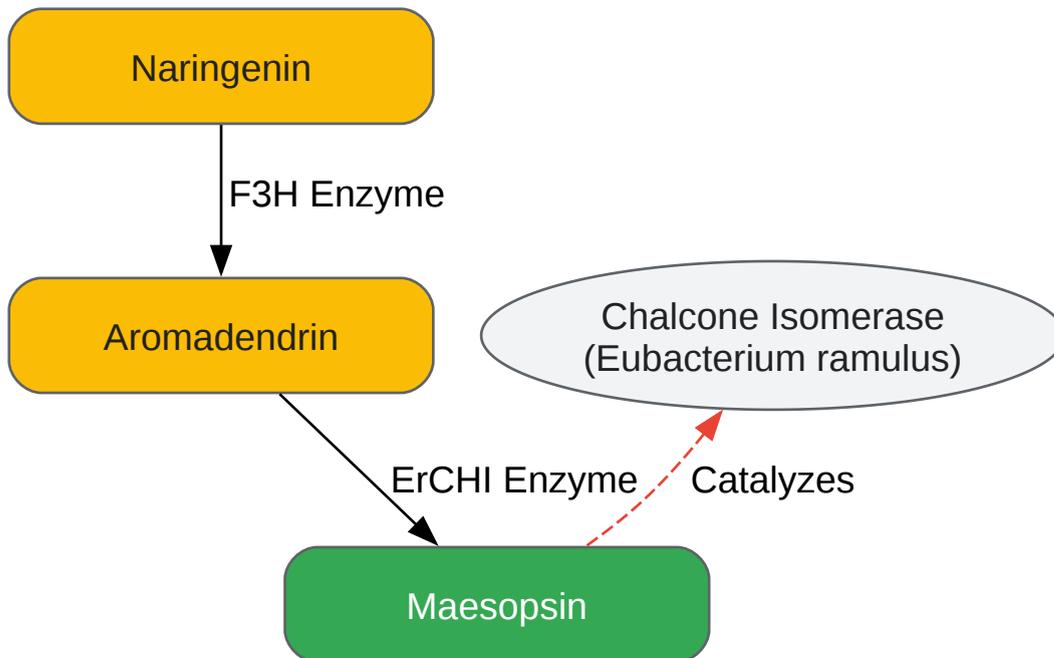
- **Objective:** To evaluate the anti-proliferative effect of **maesopsin** 4-O-β-D-glucoside on leukemia cells.
- **Cell Line:** OCI-AML (acute myeloid leukemia).
- **Methodology:**
 - Cells were treated with the compound, and proliferation was measured.
 - Gene expression profiling was performed using microarrays to identify differentially expressed genes.
 - Key gene modulations (HMOX1, SRXN1) were validated using **real-time PCR**.
- **Key Findings:** Growth inhibition was due to suppressed proliferation, not increased cell death, and involved the upregulation of specific stress-response genes.

3. Molecular Docking Study [3]

- **Objective:** To investigate the interaction between **maesopsin**-6-O-glucoside and the *Staphylococcus aureus* AgrA protein.
- **Methodology:**
 - The 3D structure of the AgrA protein was obtained from a protein data bank.
 - The structure of **maesopsin**-6-O-glucoside was optimized using computational chemistry methods.
 - Docking simulations were performed to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein's active site.

Biosynthesis Pathway

Maesopsin can be produced through the microbial biosynthesis. The following diagram illustrates this pathway, which can be more sustainable than plant extraction.



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*Microbial biosynthetic pathway for **maesopsin** production [4] [5].*

Critical Research Gaps and Future Directions

While the existing data is promising, several key areas remain unaddressed and are critical for advancing **maesopsin** as a therapeutic candidate:

- **Toxicity and Safety:** There is a notable lack of published data on the *in vivo* toxicity, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile of **maesopsin**.
- **Mechanism of Action:** The precise molecular targets and signaling pathways through which **maesopsin** exerts its anticancer and other biological effects are not yet fully elucidated.
- **Potency and Selectivity:** Quantitative data on its potency and selectivity, especially in direct comparison with established drugs, is insufficient.

The current evidence suggests **maesopsin** is a promising multi-target agent. However, its journey from a natural product to a drug candidate requires extensive future research, particularly in toxicology and mechanism-of-action studies.

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